2-[(4-Chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinoline derivative reacts with a chlorobenzene derivative.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with a morpholine derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a suitable quinoline derivative reacts with an amine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core or the chlorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives and reduced chlorophenyl derivatives.
Substitution: Substituted quinoline derivatives and substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide
- 2-[(4-Methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide
- 2-[(4-Fluorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide
Comparison:
- Uniqueness: The presence of the chlorophenyl group in 2-[(4-chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide imparts unique chemical and biological properties compared to its analogs with different substituents.
- Biological Activity: The biological activity of the compound may vary depending on the nature of the substituent on the phenyl ring, with the chlorophenyl group potentially enhancing certain activities.
Properties
CAS No. |
685837-07-4 |
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Molecular Formula |
C23H24ClN3O2S |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c24-17-6-8-18(9-7-17)30-22-16-20(19-4-1-2-5-21(19)26-22)23(28)25-10-3-11-27-12-14-29-15-13-27/h1-2,4-9,16H,3,10-15H2,(H,25,28) |
InChI Key |
ADYBIGMANPXWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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